![molecular formula C15H13ClN6O B13902353 [1-(3-Chlorophenylcarbamoyl)-1H-benzo[d]imidazol-2-yl]guanidine](/img/structure/B13902353.png)
[1-(3-Chlorophenylcarbamoyl)-1H-benzo[d]imidazol-2-yl]guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(3-Chlorophenylcarbamoyl)-1H-benzo[d]imidazol-2-yl]guanidine: is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Chlorophenylcarbamoyl)-1H-benzo[d]imidazol-2-yl]guanidine typically involves the reaction of 3-chlorophenyl isocyanate with 2-aminobenzimidazole in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety .
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles such as amines, thiols, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives .
科学的研究の応用
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry .
Biology: : It has been studied for its potential antimicrobial and antiviral properties .
Medicine: : Research has shown that benzimidazole derivatives, including this compound, may have therapeutic potential in treating various diseases such as cancer, bacterial infections, and inflammatory conditions .
Industry: : The compound is used in the development of new materials and as a catalyst in various industrial processes .
作用機序
The mechanism of action of [1-(3-Chlorophenylcarbamoyl)-1H-benzo[d]imidazol-2-yl]guanidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to a reduction in the production of harmful metabolites. Additionally, it can bind to receptors and modulate signaling pathways, thereby exerting its therapeutic effects .
類似化合物との比較
Similar Compounds
Clemizole: An antihistaminic agent with a benzimidazole core.
Etonitazene: An analgesic with a similar structure.
Omeprazole: An antiulcer drug that contains a benzimidazole ring.
Uniqueness
特性
分子式 |
C15H13ClN6O |
|---|---|
分子量 |
328.75 g/mol |
IUPAC名 |
N-(3-chlorophenyl)-2-(diaminomethylideneamino)benzimidazole-1-carboxamide |
InChI |
InChI=1S/C15H13ClN6O/c16-9-4-3-5-10(8-9)19-15(23)22-12-7-2-1-6-11(12)20-14(22)21-13(17)18/h1-8H,(H,19,23)(H4,17,18,20,21) |
InChIキー |
QIFMQEUGBMGYKE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(N2C(=O)NC3=CC(=CC=C3)Cl)N=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-Amino-1-bicyclo[1.1.1]pentanyl)acetonitrile;hydrochloride](/img/structure/B13902273.png)


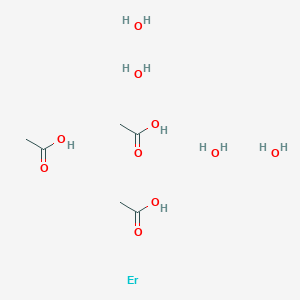
![(1S)-1-methyl-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridin-4-one](/img/structure/B13902290.png)
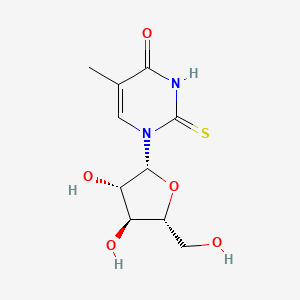
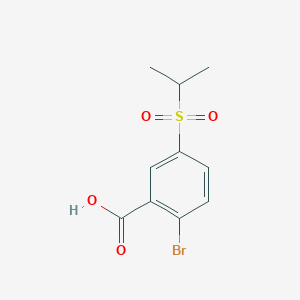

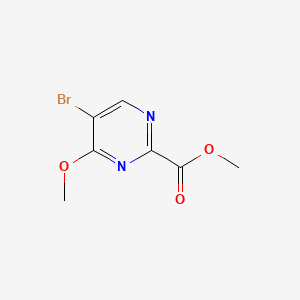
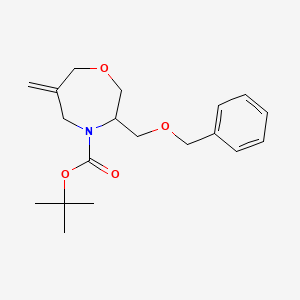
![benzyl (2S)-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-4-methylpentanoate](/img/structure/B13902327.png)
![(3R)-3-amino-3-[4-(fluoromethoxy)phenyl]propanoic acid](/img/structure/B13902334.png)


